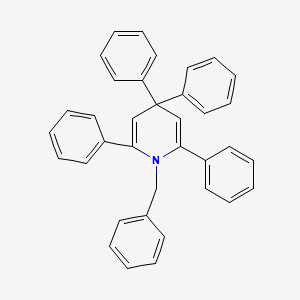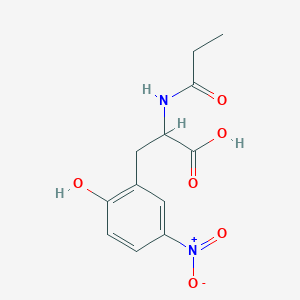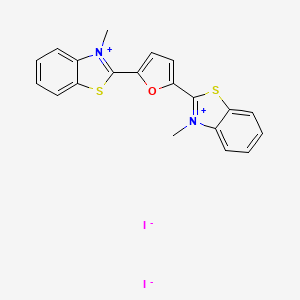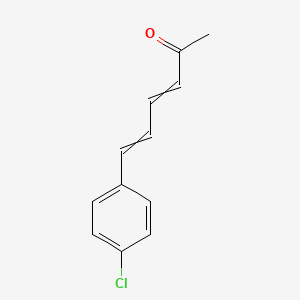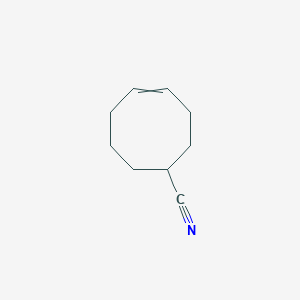
Octa-1,3-dien-1-YL nona-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-1,3-dien-1-YL nona-2,4,6-trienoate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,3-dien-1-YL nona-2,4,6-trienoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal alkynes followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Octa-1,3-dien-1-YL nona-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically results in alkanes or alkenes with fewer double bonds.
Aplicaciones Científicas De Investigación
Octa-1,3-dien-1-YL nona-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Octa-1,3-dien-1-YL nona-2,4,6-trienoate exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical intermediates and transition states that facilitate the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E,6Z)-Nona-2,4,6-trienal: Similar in structure but differs in the position and configuration of double bonds.
1-Oxaspiro[4.4]nona-3,6-dien-2-one: Another compound with a similar backbone but includes an oxygen atom in the ring structure.
Uniqueness
Octa-1,3-dien-1-YL nona-2,4,6-trienoate is unique due to its specific arrangement of conjugated double bonds, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
113972-37-5 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
octa-1,3-dienyl nona-2,4,6-trienoate |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h5,7,9-16H,3-4,6,8H2,1-2H3 |
Clave InChI |
NGWQRXBHIJMWRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=COC(=O)C=CC=CC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


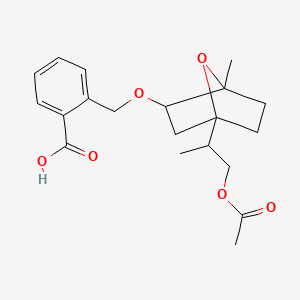
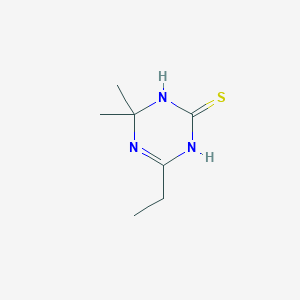
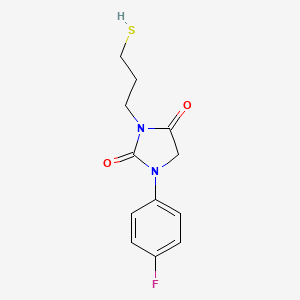
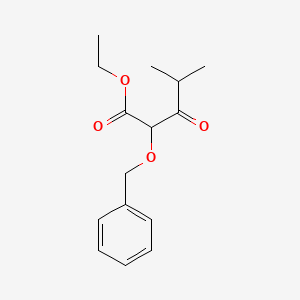
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
